Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₃. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dimethylisoxazole with pyridine-4-carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions with solvents like acetic acid or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl pyrazolo[4,3-b]pyridine-6-carboxylate: Similar in structure but with a pyrazole ring instead of an isoxazole ring.
Methyl 3,3-dimethoxypropanoate: Used in similar synthetic routes but with different functional groups.
Uniqueness
Methyl 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific isoxazole-pyridine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-5-4-7(10(13)14-3)8-6(2)12-15-9(8)11-5/h4H,1-3H3 |
InChI Key |
YWXZTPYCJIDJHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)OC |
Origin of Product |
United States |
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